![molecular formula C31H50F3O3P2RhS+ B14803922 (1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-ium-1-yl]phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14803922.png)
(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-ium-1-yl]phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,R)-Et-DUPHOS-Rh is a chiral rhodium complex that is widely used in asymmetric catalysis. This compound is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable tool in the synthesis of chiral molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Et-DUPHOS-Rh typically involves the reaction of rhodium precursors with chiral ligands. One common method is the reaction of rhodium chloride with (R,R)-Et-DUPHOS ligands under specific conditions to form the desired complex. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the formation of the complex.
Industrial Production Methods
In industrial settings, the production of (R,R)-Et-DUPHOS-Rh may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(R,R)-Et-DUPHOS-Rh undergoes various types of chemical reactions, including:
Hydrogenation: This compound is widely used in the hydrogenation of alkenes and ketones, leading to the formation of chiral alcohols and other products.
Hydroformylation: It is also used in the hydroformylation of alkenes to produce aldehydes.
Cycloaddition: (R,R)-Et-DUPHOS-Rh can catalyze cycloaddition reactions, forming cyclic compounds with high enantioselectivity.
Common Reagents and Conditions
Common reagents used in reactions with (R,R)-Et-DUPHOS-Rh include hydrogen gas for hydrogenation reactions, carbon monoxide and hydrogen for hydroformylation, and various dienes and alkenes for cycloaddition reactions. The reaction conditions often involve moderate temperatures and pressures, with the use of inert atmospheres to prevent oxidation.
Major Products
The major products formed from reactions involving (R,R)-Et-DUPHOS-Rh are typically chiral molecules, such as chiral alcohols, aldehydes, and cyclic compounds. These products are valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Aplicaciones Científicas De Investigación
(R,R)-Et-DUPHOS-Rh has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of chiral molecules, which are important in the development of new drugs and materials.
Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: (R,R)-Et-DUPHOS-Rh is used in the synthesis of chiral drugs, which can have improved efficacy and reduced side effects compared to their racemic counterparts.
Industry: It is used in the production of fine chemicals, agrochemicals, and other high-value products.
Mecanismo De Acción
The mechanism of action of (R,R)-Et-DUPHOS-Rh involves the coordination of the rhodium center with the chiral ligands, which creates a chiral environment for the catalytic reactions. This chiral environment allows for the selective formation of one enantiomer over the other, leading to high enantioselectivity in the products. The molecular targets and pathways involved in these reactions include the activation of substrates through coordination with the rhodium center and the subsequent formation of chiral intermediates.
Comparación Con Compuestos Similares
Similar Compounds
(S,S)-Et-DUPHOS-Rh: The enantiomer of (R,R)-Et-DUPHOS-Rh, which has similar catalytic properties but produces the opposite enantiomer of the product.
(R,R)-Me-DUPHOS-Rh: A similar compound with a different alkyl group on the ligand, which can affect the selectivity and efficiency of the catalytic reactions.
(R,R)-BINAP-Rh: Another chiral rhodium complex with a different ligand, which can be used in similar types of reactions but may have different selectivity and efficiency.
Uniqueness
(R,R)-Et-DUPHOS-Rh is unique in its high enantioselectivity and efficiency in a wide range of catalytic reactions. Its ability to produce chiral molecules with high purity makes it a valuable tool in the synthesis of pharmaceuticals and other high-value products. The specific structure of the (R,R)-Et-DUPHOS ligand provides a chiral environment that is particularly effective in promoting enantioselective reactions.
Propiedades
Fórmula molecular |
C31H50F3O3P2RhS+ |
|---|---|
Peso molecular |
724.6 g/mol |
Nombre IUPAC |
(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-ium-1-yl]phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate |
InChI |
InChI=1S/C22H36P2.C8H12.CHF3O3S.Rh/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p+1/b;2-1-,8-7-;;/t17-,18-,19-,20-;;;/m1.../s1 |
Clave InChI |
XGPXBCKGQLCHDW-KYOOHHHUSA-O |
SMILES isomérico |
CC[C@H]1[PH+]([C@@H](CC1)CC)C2=CC=CC=C2[PH+]3[C@@H](CC[C@H]3CC)CC.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh] |
SMILES canónico |
CCC1CCC([PH+]1C2=CC=CC=C2[PH+]3C(CCC3CC)CC)CC.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzo[d]oxazol-2-ylthio)-N-methoxy-N-methylacetamide](/img/structure/B14803839.png)
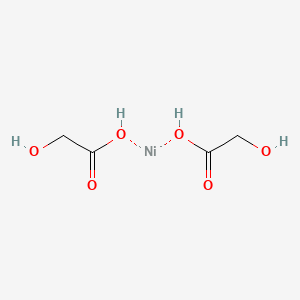

![(2E)-3-(2-methoxyphenyl)-N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B14803853.png)
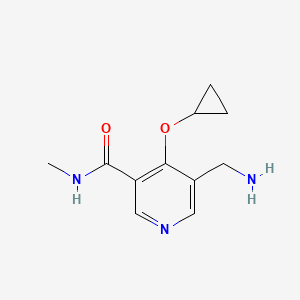
![N-({2-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide](/img/structure/B14803860.png)
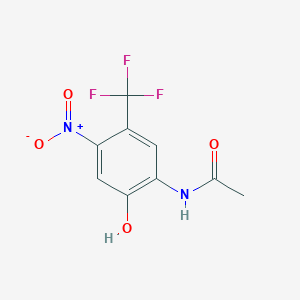
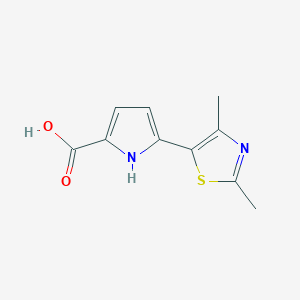
![1-(3-Chlorophenyl)-3-(4-(2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl)thiazol-2-yl)urea](/img/structure/B14803885.png)
![4-{(E)-[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B14803897.png)
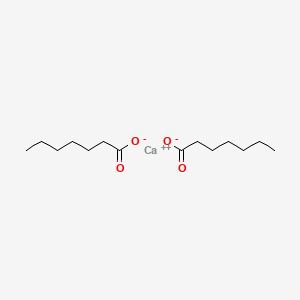
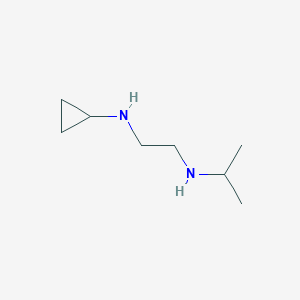
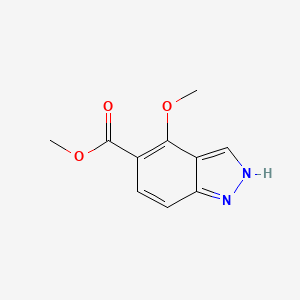
![[4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenyl] hydrogen sulfate](/img/structure/B14803925.png)
